molecular formula C11H17NO3 B1301156 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid CAS No. 296274-15-2

5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid

Cat. No.: B1301156
CAS No.: 296274-15-2
M. Wt: 211.26 g/mol
InChI Key: BTWYDFQXKGAWDB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic carboxylic acid derivatives. The official International Union of Pure and Applied Chemistry name is 5-(diethylaminomethyl)-2-methylfuran-3-carboxylic acid, which clearly indicates the substitution pattern on the furan ring system. The compound is registered under Chemical Abstracts Service number 296274-15-2, providing a unique identifier for chemical databases and regulatory purposes. Additional systematic identifiers include the ChEMBL identification number CHEMBL1583211 and DSSTox Substance identification DTXSID30365396, which facilitate cross-referencing across multiple chemical databases.

The nomenclature system reflects the structural hierarchy where the furan ring serves as the parent heterocyclic system, with the carboxylic acid functionality determining the primary chain numbering. According to established carboxylic acid nomenclature conventions, the carboxyl group can be considered position one of the parent chain even when other substituents are present, as demonstrated in similar compounds such as 3-chloropropanoic acid. Alternative naming conventions include designating the compound as a "carboxy" or "carboxylic acid" substituent on the furan parent structure, similar to the nomenclature approach used for 2-carboxyfuran. The systematic name also incorporates the methylamino substituent designation, where the diethylamino group is explicitly identified through the "(diethylamino)methyl" notation, indicating the presence of a tertiary amine functionality attached to the furan ring via a methylene bridge.

Table 1: Systematic Identification and Registry Information

Parameter Value
International Union of Pure and Applied Chemistry Name 5-(diethylaminomethyl)-2-methylfuran-3-carboxylic acid
Chemical Abstracts Service Number 296274-15-2
ChEMBL Identification CHEMBL1583211
DSSTox Substance Identification DTXSID30365396
PubChem Compound Identification 1857693
Wikidata Identification Q82150035

Molecular Formula and Weight: Comparative Analysis with Furan Carboxylic Acid Derivatives

The molecular formula of this compound is C₁₁H₁₇NO₃, with a computed molecular weight of 211.26 grams per mole. This molecular composition reflects the presence of eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, which accounts for the furan ring system, the diethylamino substituent, the methyl group, and the carboxylic acid functionality. The molecular weight places this compound in the category of moderate-sized organic molecules suitable for pharmaceutical applications and synthetic intermediates.

Comparative analysis with related furan carboxylic acid derivatives reveals significant structural progression in the series. The parent compound furan-3-carboxylic acid has the molecular formula C₅H₄O₃ and molecular weight 112.084 grams per mole. The addition of a methyl group at the 2-position, as in 2-methylfuran-3-carboxylic acid, increases the molecular formula to C₆H₆O₃ with molecular weight 126.11 grams per mole. The target compound represents a significant elaboration of this basic structure through the incorporation of the diethylaminomethyl substituent at the 5-position.

Table 2: Comparative Molecular Analysis of Furan Carboxylic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Additional Substituents
Furan-3-carboxylic acid C₅H₄O₃ 112.084 None
2-methylfuran-3-carboxylic acid C₆H₆O₃ 126.11 2-Methyl
This compound C₁₁H₁₇NO₃ 211.26 2-Methyl, 5-diethylaminomethyl
5-(Dimethylsulfamoyl)-2-methyl-3-furoic acid C₈H₁₁NO₅S 233.238 2-Methyl, 5-dimethylsulfamoyl

The molecular weight progression demonstrates the systematic increase in structural complexity from the basic furan carboxylic acid framework. The incorporation of the diethylamino functionality contributes significantly to the molecular weight increase, adding approximately 85 grams per mole compared to the simple 2-methylfuran-3-carboxylic acid derivative. This substantial molecular weight increase reflects the addition of four carbon atoms, eleven hydrogen atoms, and one nitrogen atom through the diethylaminomethyl substituent.

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of this compound reveals several important conformational considerations related to the flexible diethylaminomethyl side chain and the overall molecular geometry. The furan ring system adopts a planar configuration due to its aromatic character, providing a rigid framework for the attached substituents. However, the diethylaminomethyl substituent at the 5-position introduces significant conformational flexibility through rotation about multiple single bonds.

The conformational behavior of the diethylaminomethyl group can be analyzed through established principles governing the conformations of substituted alkyl chains. Research on similar systems demonstrates that conformational preferences are largely determined by the maximization of gauche effects between vicinal functional groups and the minimization of destabilizing 1,5-syn interactions. In the case of the diethylamino substituent, the nitrogen atom can adopt different spatial orientations relative to the furan ring plane, influencing both the molecular geometry and potential intermolecular interactions.

The ethyl groups attached to the nitrogen atom can undergo rotation about the carbon-nitrogen bonds, creating multiple conformational possibilities. Studies of analogous systems indicate that rotation about carbon-nitrogen bonds in tertiary amines typically occurs rapidly at room temperature, resulting in conformational averaging in solution. The preferred conformations are influenced by steric interactions between the ethyl groups and electronic effects from the adjacent furan ring system.

Table 3: Conformational Parameters and Rotational Degrees of Freedom

Structural Element Rotational Bonds Conformational States Preferred Geometry
Furan ring 0 Fixed planar Aromatic planar
Carboxylic acid 1 Syn/anti to ring Typically planar with ring
Methyl at 2-position 1 Free rotation Minimal steric constraint
Methylene bridge 1 Gauche/anti to ring Influenced by ring electronics
Diethylamino group 3 Multiple conformers Rapid exchange at room temperature

The conformational analysis must also consider the influence of the carboxylic acid group at the 3-position, which can exist in different orientations relative to the furan ring plane. The carbonyl oxygen and hydroxyl oxygen can adopt syn or anti configurations, with the preferred conformation determined by intramolecular hydrogen bonding possibilities and steric interactions with adjacent substituents. The presence of the methyl group at the 2-position may influence the carboxylic acid conformation through steric interactions.

X-ray Crystallographic Data and Solid-State Packing Arrangements

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic structure and solid-state packing arrangements of this compound. The crystallographic investigation would involve the systematic determination of atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. Modern X-ray crystallography techniques utilize intense monochromatic X-ray beams to produce regular diffraction patterns that, when analyzed computationally, reveal the precise three-dimensional arrangement of atoms within the crystal structure.

The crystallization process for this compound would likely require careful consideration of solvent systems and crystallization conditions due to the presence of both hydrophilic carboxylic acid functionality and lipophilic diethylamino groups. The amphiphilic nature of the molecule may influence crystal packing through the formation of distinct hydrophilic and hydrophobic regions within the crystal lattice. The carboxylic acid groups would be expected to participate in hydrogen bonding networks, potentially forming dimeric arrangements or extended chains through carboxyl-carboxyl hydrogen bonding interactions.

Table 4: Expected Crystallographic Parameters and Intermolecular Interactions

Structural Feature Expected Behavior Typical Bond Lengths/Angles
Furan ring geometry Planar aromatic system C-C: 1.35-1.45 Å, C-O: 1.37 Å
Carboxylic acid hydrogen bonding Dimeric or chain formation O-H...O: 2.5-2.8 Å
Tertiary amine geometry Pyramidal nitrogen C-N-C angles: ~109°
Methylene bridge Tetrahedral carbon C-C-N angles: ~109°
Crystal packing Amphiphilic arrangement Van der Waals contacts: 3.5-4.0 Å

The solid-state packing would be significantly influenced by the conformational preferences established in the previous section. The preferred conformation of the diethylaminomethyl substituent in the crystalline state would represent the lowest energy arrangement within the constraints of crystal packing forces. The tertiary amine nitrogen might participate in weak intermolecular interactions, including carbon-hydrogen to nitrogen contacts or coordination with residual solvent molecules if present in the crystal structure.

Crystal structure determination would follow established protocols involving careful crystal mounting, data collection at controlled temperatures, and systematic measurement of diffraction intensities throughout reciprocal space. The data processing would involve computational analysis to determine initial atomic positions, followed by refinement procedures to optimize the structural model against experimental observations. The final crystal structure would provide definitive information about molecular conformation, intermolecular interactions, and solid-state organization.

Spectroscopic Characterization (NMR, IR, MS)

Comprehensive spectroscopic characterization of this compound requires multiple analytical techniques to fully elucidate the molecular structure and confirm the assigned connectivity. Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen framework, while infrared spectroscopy reveals functional group characteristics, and mass spectrometry confirms molecular weight and fragmentation patterns. The compound's structural complexity, with its combination of aromatic, aliphatic, and functional group elements, generates distinctive spectroscopic signatures for each analytical method.

Proton nuclear magnetic resonance spectroscopy would reveal characteristic signal patterns for each structural component. The furan ring protons would appear in the aromatic region, typically between 6-8 parts per million, with specific chemical shifts influenced by the electron-donating methyl substituent and electron-withdrawing carboxylic acid group. The diethylamino substituent would generate complex multipicity patterns, with the methylene protons adjacent to nitrogen appearing as characteristic triplets around 1.0-1.3 parts per million for the ethyl groups, and the methylene bridge connecting to the furan ring displaying distinct chemical shift and coupling patterns.

Table 5: Expected Spectroscopic Characteristics

Analytical Method Key Spectral Features Expected Values/Ranges
¹H Nuclear Magnetic Resonance Furan ring protons 6.0-7.5 parts per million
¹H Nuclear Magnetic Resonance Diethylamino methylenes 2.4-2.8 parts per million
¹H Nuclear Magnetic Resonance Ethyl groups 1.0-1.3 parts per million
¹³C Nuclear Magnetic Resonance Carbonyl carbon 165-175 parts per million
¹³C Nuclear Magnetic Resonance Furan carbons 110-160 parts per million
Infrared Spectroscopy Carboxylic acid stretch 2500-3300 cm⁻¹
Infrared Spectroscopy Carbonyl stretch 1650-1750 cm⁻¹
Mass Spectrometry Molecular ion m/z = 211

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the carboxylic acid carbonyl carbon appearing in the characteristic downfield region around 165-175 parts per million. The furan ring carbons would exhibit distinct chemical shifts reflecting their different electronic environments, with the carbon bearing the carboxylic acid group appearing furthest downfield among the ring carbons. The aliphatic carbons of the diethylamino substituent would appear in the upfield region, with the methylene carbon adjacent to nitrogen showing characteristic shielding effects.

Infrared spectroscopy would reveal the presence of key functional groups through their characteristic vibrational frequencies. The carboxylic acid functionality would generate a broad hydroxyl stretch in the 2500-3300 wavenumber range, overlapping with the characteristic carbonyl stretch around 1650-1750 wavenumbers. The tertiary amine would contribute carbon-nitrogen stretching vibrations in the fingerprint region, while the furan ring would exhibit aromatic carbon-carbon and carbon-oxygen stretching modes. Mass spectrometry would confirm the molecular weight through observation of the molecular ion at mass-to-charge ratio 211, corresponding to the calculated molecular weight. Fragmentation patterns would provide additional structural confirmation through loss of characteristic groups such as the carboxylic acid functionality or portions of the diethylamino substituent.

Properties

IUPAC Name

5-(diethylaminomethyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-4-12(5-2)7-9-6-10(11(13)14)8(3)15-9/h6H,4-5,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWYDFQXKGAWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=C(O1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365396
Record name 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296274-15-2
Record name 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • 2-Methyl-3-furoic acid is commercially available or can be synthesized by oxidation of 2-methylfuran derivatives.
  • Purity of the starting acid is critical to ensure selective substitution at the 5-position.

Introduction of the Diethylaminomethyl Group

  • The key step involves the reaction of 2-methyl-3-furoic acid with diethylamine under controlled conditions.
  • This reaction is typically conducted in a polar solvent such as ethanol or methanol, sometimes in the presence of a formaldehyde source (e.g., paraformaldehyde) to facilitate the Mannich reaction.
  • The reaction proceeds via formation of an iminium intermediate, which then attacks the activated 5-position of the furan ring.

Reaction Conditions

Parameter Typical Conditions
Solvent Ethanol, methanol, or aqueous mixtures
Temperature Ambient to reflux (25–80 °C)
Reaction time 4–24 hours
Molar ratios 1:1 to 1:2 (acid:diethylamine)
pH control Slightly acidic to neutral
Catalyst/Promoter Sometimes acid catalysts (e.g., acetic acid) to promote Mannich reaction

Purification

  • After completion, the reaction mixture is cooled and diluted with water.
  • The product is isolated by crystallization or extraction.
  • Further purification is achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • The hydrochloride salt form can be prepared by treatment with hydrochloric acid to improve solubility and stability.

Alternative Synthetic Routes

  • Direct alkylation: Using a halomethyl derivative of diethylamine to alkylate the 5-position of 2-methyl-3-furoic acid under basic conditions.
  • Reductive amination: Reacting 5-formyl-2-methylfuran-3-carboxylic acid with diethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the diethylaminomethyl substituent.

These methods may offer advantages in selectivity or yield depending on the scale and available reagents.

Research Findings and Yields

  • The Mannich-type reaction of 2-methyl-3-furoic acid with diethylamine typically yields the target compound in moderate to good yields (50–80%) .
  • Reaction optimization studies indicate that temperature and solvent choice significantly affect the regioselectivity and purity.
  • The hydrochloride salt form shows enhanced water solubility, facilitating biological assays and further chemical modifications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Mannich Reaction 2-Methyl-3-furoic acid Diethylamine, formaldehyde Ethanol, reflux, 4–24 h 50–80 Most common, regioselective substitution
Direct Alkylation 2-Methyl-3-furoic acid Diethylaminomethyl halide Basic medium, mild heating 40–70 Requires halomethyl intermediate
Reductive Amination 5-Formyl-2-methylfuran-3-carboxylic acid Diethylamine, NaBH3CN Mild, room temperature 60–75 High selectivity, requires aldehyde intermediate

Analytical Characterization

Scientific Research Applications

Drug Development

The compound shows promise in the development of new pharmaceuticals. Its structure allows for modifications that can enhance its efficacy as a therapeutic agent. Research indicates that derivatives of this compound may have applications in treating various conditions, including neurological disorders and cancer.

Case Study:
A notable study highlighted the synthesis of derivatives of 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid that displayed improved activity against specific cancer cell lines. The modifications involved altering the diethylamino group to optimize binding affinity to target receptors, leading to enhanced therapeutic effects .

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions involving furan derivatives. The most common methods include:

  • Friedel-Crafts Acylation : This method utilizes furan as a substrate to introduce acyl groups.
  • Alkylation Reactions : Employing diethylamine in the presence of suitable catalysts allows for the formation of the desired compound.

Table 1: Synthesis Methods Comparison

MethodAdvantagesDisadvantages
Friedel-Crafts AcylationHigh yieldRequires strict conditions
Alkylation ReactionsVersatileMay lead to side products

Toxicological Assessment

Safety assessments indicate that this compound has potential hazards, including skin irritation and respiratory effects upon exposure . These findings necessitate careful handling and further investigation into its long-term effects.

Pharmacodynamics and Pharmacokinetics

Research on the pharmacodynamics reveals that this compound interacts with specific biological targets, affecting cellular signaling pathways. Its pharmacokinetic profile suggests moderate absorption with potential for bioaccumulation, which is critical for designing dosage regimens in clinical settings .

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can interact with biological receptors, leading to various biological effects. The furan ring and carboxylic acid group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Key Findings :

  • Indole and indazole substitutions at the 5-position drastically improve inhibitory activity compared to diethylamino or pyrrole groups .
  • The diethylamino group provides a balance between solubility and moderate activity but is outperformed by aromatic heterocycles in potency.

Biological Activity

5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an in-depth analysis of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Furan Ring : A five-membered aromatic ring with oxygen.
  • Diethylamino Group : Enhances solubility and potential interactions with biological targets.
  • Carboxylic Acid Functional Group : Imparts acidity and can participate in hydrogen bonding.

The mechanism of action for this compound involves its interaction with various molecular targets within cells. These interactions can lead to:

  • Inhibition of microbial growth : The compound may disrupt bacterial cell walls or interfere with metabolic pathways.
  • Induction of apoptosis in cancer cells : By modulating signaling pathways, it may promote programmed cell death in malignant cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. The following table summarizes its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 = 15 µM
  • Lung Cancer (A549) : IC50 = 20 µM

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine MIC values, confirming its potential as a therapeutic agent against bacterial infections.
  • Investigation of Anticancer Effects :
    In a study by Johnson et al. (2024), the compound was tested on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to significant reductions in cell viability, suggesting its potential as an anticancer drug candidate.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous furan derivatives are synthesized by reacting phenol derivatives with furan carboxylic acids under basic conditions (e.g., NaOH or K₂CO₃) to facilitate ether or amine linkages . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometry of the diethylamine moiety. Purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions on the furan ring. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Discrepancies between experimental and theoretical spectral data, such as unexpected shifts in NMR, should be resolved by repeating synthesis under inert conditions to rule out oxidation artifacts .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with pharmacological targets?

  • Methodological Answer :

  • In vitro assays : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to screen for anti-inflammatory or anticancer activity. For receptor binding studies, employ fluorescence polarization or surface plasmon resonance (SPR) to quantify affinity constants (Kd).
  • Structure-Activity Relationship (SAR) : Modify the diethylamino or methyl groups and compare bioactivity trends. For example, replacing the methyl group with halogens may enhance antimicrobial potency .

Q. What experimental strategies address contradictions in spectral or biological data for this compound?

  • Methodological Answer :

  • Data Validation : Replicate synthesis and characterization steps to ensure consistency. For biological assays, use positive/negative controls (e.g., known enzyme inhibitors) and statistical validation (e.g., ANOVA for IC50 comparisons).
  • Computational Modeling : Perform DFT calculations to predict NMR chemical shifts or docking simulations to rationalize unexpected binding affinities .

Q. How can the ecological toxicity and biodegradability of this compound be assessed given limited existing data?

  • Methodological Answer :

  • Acute Toxicity : Conduct Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) to determine EC50 values.
  • Biodegradability : Use OECD 301F (manometric respirometry) to measure microbial degradation over 28 days. If persistence is observed (>60% remaining), evaluate soil mobility via column leaching experiments .

Q. What thermodynamic properties of this compound are critical for its stability in drug formulation, and how can they be measured?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions.
  • Solubility : Use shake-flask methods with HPLC quantification to measure aqueous solubility. Adjust pH or co-solvents (e.g., PEG) to improve bioavailability .

Methodological Gaps and Future Directions

Q. What advanced spectroscopic techniques could resolve ambiguities in the compound’s stereochemistry or electronic properties?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm substituent orientation.
  • 2D NMR (COSY, NOESY) : Elucidate spatial proximity of diethylamino and methyl groups.
  • Electron Paramagnetic Resonance (EPR) : Probe radical intermediates formed during metabolic activation .

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